molecular formula C19H20N2O3S B2418785 N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-39-1

N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2418785
CAS No.: 898419-39-1
M. Wt: 356.44
InChI Key: CGLICLKYURMHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a chemical compound with the molecular formula C19H20N2O3S and a molecular weight of 356.44 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at the 8-position and a 4-methylbenzyl group . The exact 3D conformation and intermolecular interactions would require further computational or experimental studies.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.44 . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results and would likely require experimental determination.

Scientific Research Applications

Anticancer and Biological Activity

Sulfonamides, including quinoline derivatives, have been extensively studied for their anticancer properties. Research has shown that sulfonamide-containing compounds, particularly those with quinoline and pyrimidoquinoline groups, exhibit significant in vitro anticancer activity against various cancer cell lines. These activities are primarily attributed to their ability to inhibit carbonic anhydrase isozymes, which plays a crucial role in tumor growth and metastasis. Studies highlight the synthesis and biological evaluation of novel quinoline sulfonamide derivatives as potential anticancer agents, with some compounds demonstrating enhanced radiosensitizing effects, making them valuable in cancer treatment strategies (Ghorab et al., 2015).

Chemical Synthesis and Drug Development

The chemical synthesis of sulfonamide derivatives, including quinoline-based compounds, is a vital area of research, focusing on developing efficient methods to produce these biologically active molecules. For example, the use of Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide as reagents has been explored for the synthesis of quinolines under various conditions, showcasing the versatility of sulfonamides in chemical synthesis (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Novel Derivatives and Mechanistic Insights

The discovery and development of new sulfonamide derivatives, such as quinoline sulfonamide derivatives, have led to compounds with potent tubulin polymerization inhibitory activity. This activity is crucial for anticancer applications, as it affects cell division and can lead to the death of cancer cells. One such study reported the discovery of novel quinoline sulfonamide derivatives with significant inhibitory effects on tumor cell proliferation, highlighting the potential of these compounds as lead molecules for further drug development (Juan Ma & Guo-Hua Gong, 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It is not intended for human or veterinary use.

Future Directions

While specific future directions for this compound are not provided in the search results, compounds with similar structures, such as quinoline-8-sulfonamides, have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This suggests that this compound could also have potential applications in cancer treatment.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLICLKYURMHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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